Carviolin

描述

作用机制

生化分析

Biochemical Properties

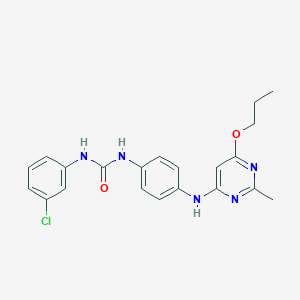

Carviolin is known to interact with various biomolecules, particularly in the context of biochemical reactions. It inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surfaces

Cellular Effects

This compound has been shown to exhibit moderate cytotoxicity . It inhibits the proliferation of mouse splenocytes induced by LPS or concanavalin A

Molecular Mechanism

It is known to inhibit the formation of appressoria in germinating conidia of Magnaporthe grisea , suggesting it may interact with certain biomolecules to exert its effects

准备方法

番红菌素可以通过多种化学途径合成。 一种常见的方法涉及使用真菌培养物,特别是来自子囊菌纯新月孢菌 . 该化合物从真菌菌丝体中提取,并通过一系列色谱技术进行纯化 . 工业生产方法通常涉及使用优化的生长条件的大规模发酵过程,以最大限度地提高产量 .

化学反应分析

番红菌素经历了几种类型的化学反应,包括:

氧化: 番红菌素可以被氧化形成各种醌类衍生物。

还原: 番红菌素的还原会导致形成氢醌类衍生物。

科学研究应用

番红菌素有几种科学研究应用:

相似化合物的比较

番红菌素在蒽醌衍生物中是独特的,因为它对附着胞形成的特定抑制作用。类似的化合物包括:

大黄素: 另一种具有抗真菌特性的蒽醌衍生物。

芦荟大黄素: 以其泻药作用和潜在的抗癌特性而闻名。

金丝桃素: 表现出抗炎和抗癌活性。

属性

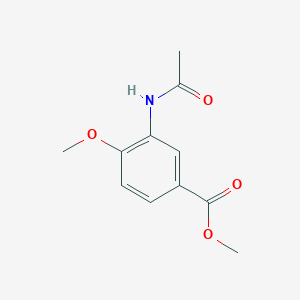

IUPAC Name |

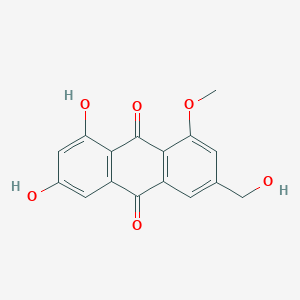

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMZBRJAWRIJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345938 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-35-3 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is carviolin and where is it found?

A1: this compound, also known as roseo-purpurin, is a natural anthraquinone pigment. It was first isolated from the fungus Penicillium carmino-violaceum []. Since then, it has been found in other fungal species like Zopfiella longicaudata, Neobulgaria pura, and Penicillium dravuni [, , ]. Interestingly, Penicillium dravuni was found inhabiting the alga Dictyosphaeria versluyii, highlighting the potential of marine-derived fungi as sources of novel compounds [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol [].

Q3: Has the structure of this compound been confirmed, and how?

A5: Yes, the structure of this compound has been elucidated through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry, as well as by comparison with known standards [, , , ]. Early studies established that this compound is a methyl ether of ω-hydroxyemodin [].

Q4: Have any derivatives of this compound been identified, and what are their activities?

A6: Yes, a new derivative named ω-acetylthis compound was isolated from Zopfiella longicaudata and was also found to possess moderate immunosuppressive activity []. This finding suggests that modifications to the this compound structure can influence its biological activity. Further research on this compound derivatives could help elucidate structure-activity relationships and potentially lead to the development of more potent or selective compounds.

Q5: Are there any known methods for detecting and quantifying this compound?

A7: While specific analytical methods for this compound haven't been extensively detailed in the provided research, its isolation and purification have been achieved using techniques like column chromatography and high-performance liquid chromatography (HPLC) [, , ]. Characterization typically involves spectroscopic methods like NMR and mass spectrometry [, , ]. Further development and validation of analytical methods for this compound would be beneficial to accurately quantify its presence in various matrices, assess its production in different fungal species, and evaluate its potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)

![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)

![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)